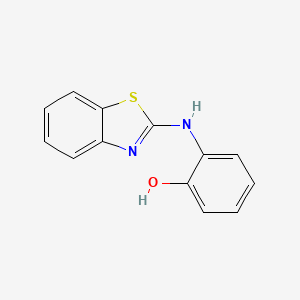
Phenol, 2-(2-benzothiazolylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(2-benzothiazolylamino)-, also known as 2-(2-benzothiazolyl)phenol, is a heterocyclic aromatic compound with the molecular formula C13H9NOS. This compound is characterized by the presence of a benzothiazole ring attached to a phenol group. It has a molecular weight of 227.28 g/mol and is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-benzothiazolylamino)- can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with benzothiazole derivatives. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. For example, piperazine immobilized on nano-ZnO-sulfuric acid has been used as a powerful catalyst for the synthesis of benzothiazole derivatives .
Industrial Production Methods
In industrial settings, the production of Phenol, 2-(2-benzothiazolylamino)- often involves multi-step processes that include the preparation of intermediates followed by their condensation. The use of eco-friendly methods and catalysts, such as nano-sized metal oxides, has gained popularity due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and phenolic compounds, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Phenol, 2-(2-benzothiazolylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role in treating diseases such as Alzheimer’s and diabetes.
Mechanism of Action
The mechanism of action of Phenol, 2-(2-benzothiazolylamino)- involves its interaction with various molecular targets and pathways. The compound’s phenolic group can act as an antioxidant, scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparison with Similar Compounds
Phenol, 2-(2-benzothiazolylamino)- can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but different functional groups.
2-(2-Benzothiazolyl)phenol: Another benzothiazole derivative with distinct properties.
Benzimidazole derivatives: These compounds share the benzothiazole ring but have different biological activities
The uniqueness of Phenol, 2-(2-benzothiazolylamino)- lies in its specific combination of the benzothiazole and phenol groups, which confer unique chemical and biological properties.
Properties
CAS No. |
5677-19-0 |
|---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)phenol |
InChI |
InChI=1S/C13H10N2OS/c16-11-7-3-1-5-9(11)14-13-15-10-6-2-4-8-12(10)17-13/h1-8,16H,(H,14,15) |
InChI Key |
CANWXCCURXVOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















